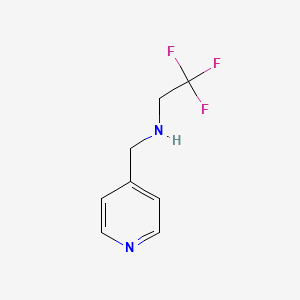

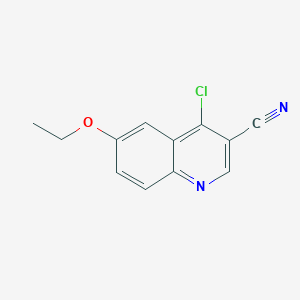

![molecular formula C15H18N2O4 B1323335 [4-[(叔丁氧羰基)氨基]-1H-吲哚-1-基]乙酸 CAS No. 885266-64-8](/img/structure/B1323335.png)

[4-[(叔丁氧羰基)氨基]-1H-吲哚-1-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

代谢途径和生物监测

“[4-[(叔丁氧羰基)氨基]-1H-吲哚-1-基]乙酸”在结构上与参与各种代谢途径的化合物有关,并且经常用于与代谢和排泄相关的研究。例如,研究已经确定了特定羧酸作为某些条件下的代谢物,突出了这些化合物在代谢途径和潜在生物监测应用中的重要性。

酪氨酸代谢和暂时性酪氨酸血症:

- Niederwieser、Wadman 和 Danks (1978) 的一项研究发现,一名患有暂时性酪氨酸血症的儿童及其母亲排泄出特定的羧酸,包括顺式和反式-4-羟基环己基乙酸。这一发现对于了解酪氨酸代谢和相关羧酸的排泄途径非常重要,这可能与类似化合物(如“[4-[(叔丁氧羰基)氨基]-1H-吲哚-1-基]乙酸”)的代谢有关 (Niederwieser、Wadman 和 Danks,1978)。

在结肠疾病中的作用:

- Nilsson 等人 (2008) 的研究考察了燕麦麸膳食补充剂对结肠中羧酸浓度的影响。这项研究非常重要,因为它强调了饮食成分如何影响结肠中羧酸的浓度,这对溃疡性结肠炎和结肠癌等疾病有影响。了解类似化合物的代谢途径和相互作用对于治疗干预至关重要 (Nilsson 等人,2008)。

生物监测应用:

- 另一项研究分析了口服给药后莱美乐代谢物在人体中的排泄动力学。代谢物的识别及其排泄动力学理解对于生物监测应用、确保安全性评估以及了解类似化合物的代谢命运至关重要 (Scherer 等人,2017)。

感官和环境相互作用

与“[4-[(叔丁氧羰基)氨基]-1H-吲哚-1-基]乙酸”相关的化合物已经过感官特性和环境相互作用的研究,为这些领域的潜在应用提供了见解。

气味检测和相互作用:

- Miyazawa 等人 (2009) 的一项研究探索了同系羧酸混合物的检测及其与其他气味剂的相互作用。了解此类化合物的感官特性在香水开发和环境监测等领域可能是有益的 (Miyazawa 等人,2009)。

环境暴露和健康影响:

- Murawski 等人 (2020) 的研究重点是儿童和青少年中莱美乐的尿代谢物,提供了对环境暴露和潜在健康影响的见解。了解类似化合物的环境存在和影响对于公众健康和安全评估至关重要 (Murawski 等人,2020)。

安全和危害

作用机制

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in further reactions once the BOC group is removed .

Biochemical Pathways

The boc group is often used in peptide synthesis , suggesting that this compound may play a role in the synthesis or modification of peptides.

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) is reported , which could influence its bioavailability.

Result of Action

The removal of the boc group can enable the amine to participate in further reactions, potentially leading to the synthesis or modification of peptides .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of [4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid. For instance, the BOC group can be added to amines under aqueous conditions , and its removal can be accomplished with strong acids . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the reaction for the synthesis of the compound involves heating , suggesting that temperature could also play a role in its stability and efficacy.

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-11-5-4-6-12-10(11)7-8-17(12)9-13(18)19/h4-8H,9H2,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFNYIODSIXUBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

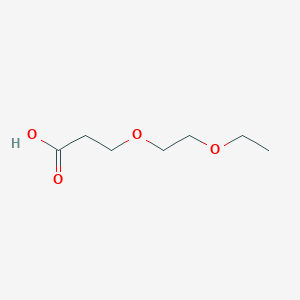

amine](/img/structure/B1323259.png)

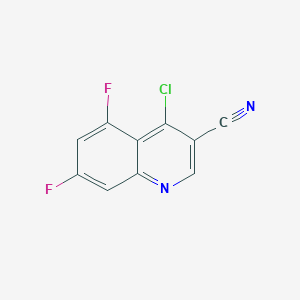

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

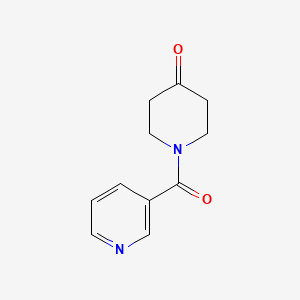

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)